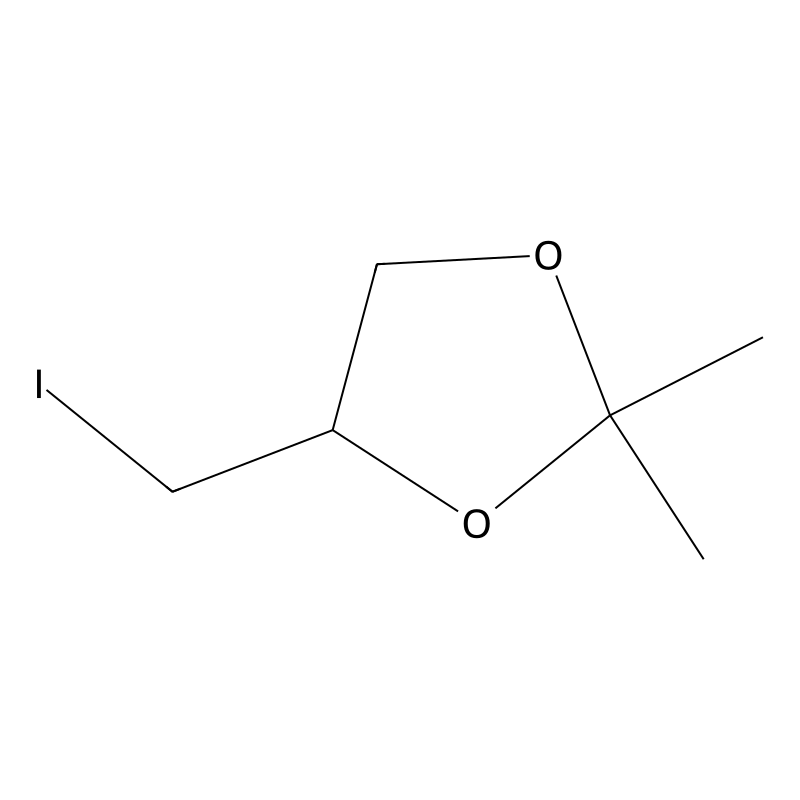

4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane is an organic compound classified as a halogenated dioxolane. Its molecular formula is , and it has a molecular weight of approximately 242.06 g/mol. This compound features a five-membered dioxolane ring with an iodomethyl substituent at the 4-position and two methyl groups at the 2-position. The presence of the iodine atom enhances its reactivity, making it a valuable intermediate in various chemical syntheses .

There is no documented information regarding the mechanism of action of 4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane in biological systems.

- Working in a well-ventilated fume hood.

- Wearing appropriate personal protective equipment (gloves, goggles, etc.).

- Handling the compound with care to avoid skin contact and inhalation.

Organic Synthesis

The presence of an iodomethyl group suggests its potential use as a methylating agent in organic synthesis. Methylation is a common reaction in organic chemistry used to introduce a methyl group (CH3) to a molecule. The iodomethyl group can be displaced by other nucleophiles, allowing the transfer of the methyl group to the target molecule [].

Bioconjugation

The 1,3-dioxolane ring system is a functional group found in various biologically active molecules. 4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane could be investigated as a precursor for the synthesis of bioconjugates. Bioconjugation involves linking a molecule of interest (such as a drug or imaging agent) to a biomolecule (such as a protein or antibody) to improve its properties [].

Chirality Studies

- Nucleophilic Substitution Reactions: The iodomethyl group can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles.

- Elimination Reactions: Under certain conditions, it can also participate in elimination reactions to form alkenes.

- Rearrangement Reactions: The structure may rearrange under specific catalytic conditions, leading to different products.

These reactions are essential for synthesizing more complex organic molecules and functionalized compounds .

Several methods exist for synthesizing 4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane:

- Halogenation of Dioxolane: Starting from 2,2-dimethyl-1,3-dioxolane, iodine can be introduced through electrophilic halogenation methods.

- Alkylation Reactions: The compound can also be synthesized via alkylation of a suitable precursor with iodomethane under basic conditions.

- Using Iodine Sources: Utilizing iodine sources like iodide salts in the presence of suitable bases can facilitate the formation of the iodomethyl group on the dioxolane ring .

4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane finds applications in:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to its reactive halogen moiety.

- Chemical Research: Used in studies involving reaction mechanisms and the development of new synthetic pathways.

- Material Science: Potentially utilized in creating polymeric materials through cationic polymerization processes involving dioxolanes .

Several compounds share structural similarities with 4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane | 169759 | 0.73 |

| (R)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane | 23735-39-9 | 0.73 |

| (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol | 22323-82-6 | 0.73 |

| 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane | 4362407 | 0.60 |

| 4-(Methoxymethyl)-2,2-dimethyl-1,3-dioxolane | Not listed | Not available |

These compounds exhibit variations in their halogen substituents or additional functional groups that influence their reactivity and potential applications. The unique presence of iodine in 4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane distinguishes it from others by enhancing its electrophilic character and potential utility in synthesizing complex organic molecules .